Oligomycin A
Descripción general
Descripción
Oligomycin A is a macrolide antibiotic initially produced by several species of Streptomyces . It inhibits mitochondrial F1F0 ATP synthase, binding the F0 subunit, inhibiting ATP synthesis . It is used in oxidative phosphorylation research to prevent state 3 (phosphorylating) respiration .
Synthesis Analysis
The structure of Oligomycin A was confirmed by spectroscopic and chemical evaluations . Some crystallographic data cast doubt on the originally adopted structure of the side 2-hydroxypropyl moiety of this antibiotic . It was suggested that the side chain of the oligomycin is enol-related (2-hydroxy-1-propenyl) .
Molecular Structure Analysis
The molecular formula of Oligomycin A is C45H74O11 . The structure of Oligomycin A has been evaluated by NMR–electrospray ionization (ESI) mass spectrometry and by investigation and comparison of its chemical degradation products with those derived from oligomycin B .
Chemical Reactions Analysis
Oligomycin A interacts with hydroxylamine yielding six-membered nitrone annelated with the antibiotic at the positions 3,4,5,6,7 . The reaction with 1-iodide in pyridine led to pyrazolo[1,5-a]pyridine conjugated with the antibiotic at the positions 2 and 3 (product of addition to the C2–C3 double bond followed by spontaneous oxidation) .
Physical And Chemical Properties Analysis
Oligomycin A has a molar mass of 791.062 g/mol . Its density is 1.1±0.1 g/cm3, boiling point is 886.3±65.0 °C at 760 mmHg, and vapour pressure is 0.0±0.6 mmHg at 25°C .
Aplicaciones Científicas De Investigación
Cancer Research
- Field : Oncology
- Application : Oligomycin A is used in cancer research to study bioenergetic adaptation in cancer cells with heterogeneous bioenergetic organization .
- Method : Oligomycin A at 100 ng/ml is used to completely inhibit oxidative phosphorylation (OXPHOS) activity in cancer cells within 1 hour . This induces various levels of glycolysis gains by 6 hours .
- Results : In glycolysis-dominant cells, oligomycin does not induce much energy stress as measured by glycolysis acceleration, ATP imbalance, AMPK activation, AMPK substrate acetyl-CoA carboxylase phosphorylation at Ser79, and cell growth inhibition . In OXPHOS-dependent cells, oligomycin induces 5–8% ATP drops and transient AMPK activation during the initial 1–2 hours . After AMPK activation is completed, cellular ATP is back at preoligomycin treatment levels by sustained elevation of glycolysis .
ATP Level Monitoring
- Field : Bioanalytical Chemistry
- Application : Oligomycin A is used to modulate ATP synthase inhibition in SW480 cancer cells .
- Method : The application of 0.3 μM Oligomycin A to SW480 cells results in a threefold decrease in mitochondrial oxygen consumption rate .
- Results : The ATP level changes dynamically reflecting the development of a debilitating disease or carcinogenesis . The proposed Apt (ATP) may be considered as a viable candidate for utilization in measurements of dynamic ATP level modulation in cells in different stages of cancer development and testing of new drugs in pharmacological studies .
Apoptosis Induction
- Field : Cell Biology
- Application : Oligomycin A can induce apoptosis in cultured human hepatocarcinoma and other mammalian cells .
- Method : The specific method of application is not mentioned in the source .
- Results : The specific results or outcomes obtained are not mentioned in the source .
Inflammatory Response Induction
- Field : Immunology
- Application : Oligomycin A is used to study the connection between mitochondrial dysfunction and activation of inflammatory pathways in articular cells .
- Method : Oligomycin A is administered intra-articularly in an acute model to induce an oxidative and inflammatory response in rat knee joints .
- Results : The study found that mitochondrial failure in the joint is able to reproduce the oxidative and inflammatory status observed in arthritic joints .
Antibiotic
- Field : Microbiology
- Application : Oligomycins have use as antibiotics .
- Method : The specific method of application is not mentioned in the source .
Mitochondrial Dysfunction Study
- Field : Biochemistry
- Application : Oligomycin A is used to study the bioenergetic adaptation in cancer cells with heterogeneous bioenergetic organization .
- Method : Oligomycin A at 100 ng/ml is used to completely inhibit oxidative phosphorylation (OXPHOS) activity in cancer cells within 1 hour . This induces various levels of glycolysis gains by 6 hours .
- Results : In glycolysis-dominant cells, oligomycin does not induce much energy stress as measured by glycolysis acceleration, ATP imbalance, AMPK activation, AMPK substrate acetyl-CoA carboxylase phosphorylation at Ser79, and cell growth inhibition . In OXPHOS-dependent cells, oligomycin induces 5–8% ATP drops and transient AMPK activation during the initial 1–2 hours . After AMPK activation is completed, cellular ATP is back at preoligomycin treatment levels by sustained elevation of glycolysis .
Apoptosis Induction in Laboratory Settings
- Field : Cell Biology
- Application : Oligomycin A can induce apoptosis in cultured human hepatocarcinoma and other mammalian cells in laboratory settings .
- Method : The specific method of application is not mentioned in the source .
- Results : The specific results or outcomes obtained are not mentioned in the source .
Safety And Hazards
Oligomycin A should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Propiedades
IUPAC Name |
(1S,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13+,17-15+,21-18+/t25-,26-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,38+,40+,41+,42-,44+,45-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNULEGDCPYONBU-WMBHJXFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]\1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@]3(O2)CC[C@H]([C@H](O3)C[C@H](C)O)C)C)OC(=O)/C=C/[C@H]([C@@H]([C@H](C(=O)[C@H]([C@@H]([C@H](C(=O)[C@@]([C@@H]([C@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4S,5E,5'R,6'R,7E,10S,11R,12S,14R,15S,16S,18R,19S,20R,21E,25S,26R,27S,29S)-4-ethyl-11,12,15,19-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',10,12,14,16,18,20,26,29-nonamethyl-spiro[24,28-dioxabicyclo[23.3.1]nonacosa-5,7,21-triene-27,2'-tetrahydropyran]-13,17,23-trione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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